N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride

Description

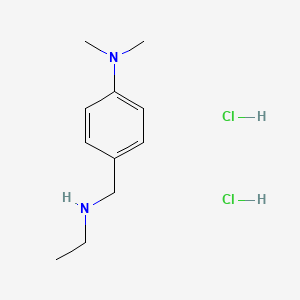

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride (CAS: 1234988-79-4) is a tertiary amine compound with the molecular formula C₁₁H₂₀Cl₂N₂ and a molecular weight of 251.20 g/mol . Structurally, it consists of a benzylamine backbone substituted with an ethyl group at the nitrogen atom and a dimethylamino group at the para position of the benzene ring. This dihydrochloride salt is widely used as a chemical synthesis intermediate, particularly in amidation and polymerization reactions . Its applications span pharmaceutical research, polymer chemistry, and catalysis due to its reactive amine groups and solubility in polar solvents.

Properties

IUPAC Name |

4-(ethylaminomethyl)-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2ClH/c1-4-12-9-10-5-7-11(8-6-10)13(2)3;;/h5-8,12H,4,9H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOVXMVBBIBVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)N(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697386 | |

| Record name | 4-[(Ethylamino)methyl]-N,N-dimethylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313552-99-7 | |

| Record name | 4-[(Ethylamino)methyl]-N,N-dimethylaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride typically involves the reaction of 4-(dimethylamino)benzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary or primary amines. Substitution reactions can result in various substituted benzylamine derivatives .

Scientific Research Applications

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with receptors and other proteins, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride with five analogous compounds, highlighting key structural, functional, and application-based distinctions:

(i) Amidation and Catalysis

- This compound demonstrates superior reactivity in photomicellar catalysis, enabling efficient synthesis of amides from isocyanides. Its ethyl group enhances steric bulk, moderating reaction rates compared to non-ethylated analogs like 4-(dimethylamino)benzylamine dihydrochloride .

- 2-(Dimethylamino)benzylamine (ortho-substituted) shows lower thermal stability due to steric hindrance but participates effectively in nucleophilic aromatic substitution reactions .

(ii) Polymer and Resin Chemistry

- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion (DC = 75–85%) and improved mechanical properties . However, the target compound’s benzylamine structure makes it more suitable for polyurea-encapsulated palladium catalysts in polymerization .

Biological Activity

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride is a compound of significant interest in various fields, including organic chemistry, pharmacology, and biochemistry. Its biological activity has been explored in several studies, focusing on its mechanisms of action, potential therapeutic applications, and safety profiles.

This compound is classified as an eye and skin irritant and is noted for its potential to cause specific target organ toxicity (STOT) . The compound undergoes various chemical reactions, including:

- Oxidation : It can be oxidized to form N-oxide derivatives.

- Reduction : Reduction reactions can yield secondary or primary amines.

- Substitution : The dimethylamino group can be replaced through nucleophilic substitution reactions.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, influencing various biochemical pathways . This interaction can lead to the modulation of enzyme activities, making it useful in enzyme kinetics studies and biochemical assays .

Anticancer Potential

Recent studies have highlighted the cytotoxic effects of related compounds on cancer cell lines. For instance, certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. In one study, compounds showed IC50 values ranging from 93.7 µM to 322.8 µM against various cancerous cell lines (HeLa, BICR18, U87) . This suggests that this compound and its derivatives may hold promise as anticancer agents.

Enzyme Inhibition

The compound has been utilized in research involving enzyme inhibition. It has shown potential as a substrate in assays designed to study enzyme kinetics and inhibition . The inhibition of cholinesterases is particularly noteworthy; compounds similar to N-Ethyl-4-(dimethylamino)benzylamine have demonstrated significant inhibitory effects against acetylcholinesterase (AChE), which is critical in neuropharmacology .

Safety Profile

The safety profile of this compound indicates it is an irritant and may have adverse effects upon exposure. Safety data classify it under Eye Irritant 2 and Skin Irritant 2 categories, emphasizing the need for careful handling in laboratory settings .

Research Applications

This compound serves multiple roles in scientific research:

- Organic Synthesis : It acts as a building block for synthesizing more complex organic molecules.

- Biochemical Research : It is employed in studies involving enzyme kinetics and receptor interactions.

- Pharmaceutical Development : The compound's potential as a drug candidate is under investigation due to its biological activity .

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.